molecular formula C28H28Cl2N2O4 B12106770 3-[4-[bis(2-chloroethyl)amino]phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

3-[4-[bis(2-chloroethyl)amino]phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

Cat. No.: B12106770
M. Wt: 527.4 g/mol
InChI Key: AVJVPROWJLZHME-UHFFFAOYSA-N
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Description

3-[4-[bis(2-chloroethyl)amino]phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid is a complex organic compound known for its potential applications in medicinal chemistry and cancer research. This compound features a combination of chloroethyl groups and a fluorenylmethoxycarbonyl group, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-[bis(2-chloroethyl)amino]phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the bis(2-chloroethyl)amino group: This is achieved by reacting 4-nitroaniline with 2-chloroethyl chloroformate under basic conditions to form the intermediate 4-[bis(2-chloroethyl)amino]aniline.

    Introduction of the fluorenylmethoxycarbonyl group: The intermediate is then reacted with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as triethylamine to protect the amino group.

    Coupling with propanoic acid: The protected intermediate is then coupled with 2-bromo-3-phenylpropanoic acid under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This includes the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[4-[bis(2-chloroethyl)amino]phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce specific functional groups.

    Substitution: The chloroethyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines and thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxides or ketones.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted amines or thioethers.

Scientific Research Applications

3-[4-[bis(2-chloroethyl)amino]phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to form DNA cross-links, leading to cell death.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3-[4-[bis(2-chloroethyl)amino]phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid involves the formation of DNA cross-links. The bis(2-chloroethyl)amino group reacts with DNA bases, leading to the formation of covalent bonds between DNA strands. This cross-linking inhibits DNA replication and transcription, ultimately leading to cell death. The fluorenylmethoxycarbonyl group may also play a role in enhancing the compound’s stability and cellular uptake.

Comparison with Similar Compounds

Similar Compounds

    Chlorambucil: A well-known anticancer agent with a similar bis(2-chloroethyl)amino group.

    Melphalan: Another anticancer drug with a similar mechanism of action involving DNA cross-linking.

    Cyclophosphamide: A widely used chemotherapeutic agent with similar alkylating properties.

Uniqueness

3-[4-[bis(2-chloroethyl)amino]phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid is unique due to the presence of the fluorenylmethoxycarbonyl group, which may enhance its stability and specificity compared to other similar compounds. This structural feature could potentially lead to improved therapeutic efficacy and reduced side effects.

Properties

IUPAC Name

3-[4-[bis(2-chloroethyl)amino]phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28Cl2N2O4/c29-13-15-32(16-14-30)20-11-9-19(10-12-20)17-26(27(33)34)31-28(35)36-18-25-23-7-3-1-5-21(23)22-6-2-4-8-24(22)25/h1-12,25-26H,13-18H2,(H,31,35)(H,33,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVJVPROWJLZHME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)N(CCCl)CCCl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

527.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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